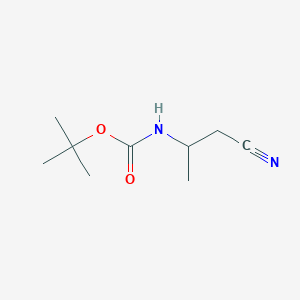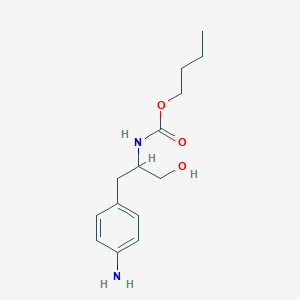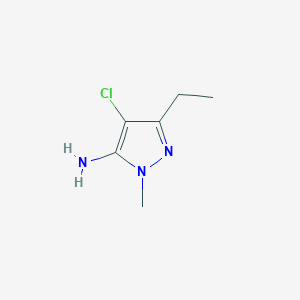![molecular formula C19H16N4 B069394 4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine CAS No. 160522-98-5](/img/structure/B69394.png)
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine, commonly known as DIPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPI has a unique chemical structure that makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The exact mechanism of action of DIPI is not fully understood, however, it is believed to interact with specific enzymes and proteins, leading to various biochemical and physiological effects. DIPI has been shown to inhibit the activity of glycogen synthase kinase-3β by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the phosphorylation of tau protein, which is associated with Alzheimer's disease. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Biochemical And Physiological Effects
DIPI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPI can inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and insulin signaling. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
Advantages And Limitations For Lab Experiments
One of the advantages of using DIPI in lab experiments is its unique chemical structure, which makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. DIPI has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, making it a valuable tool for drug discovery and development. However, one of the limitations of using DIPI in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on DIPI. One area of research is the development of new synthetic methods for DIPI, which can improve its yield and purity. Another area of research is the exploration of its potential as an anti-cancer agent, particularly in combination with other drugs. In addition, further studies on its mechanism of action and its potential as a fluorescent probe in bioimaging studies can provide valuable insights into its applications in various fields of research.
Synthesis Methods
DIPI can be synthesized through a multi-step reaction process involving the condensation of 2-phenylpyrimidine-4,6-diamine and 4-(2-bromoethyl)phenyl imidazole. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of DIPI.
Scientific Research Applications
DIPI has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DIPI has been shown to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β, which is associated with several diseases including Alzheimer's disease and diabetes. In addition, DIPI has also been shown to have potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
properties
CAS RN |
160522-98-5 |
|---|---|
Product Name |
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
InChI |
InChI=1S/C19H16N4/c1-2-4-15(5-3-1)19-20-11-10-17(23-19)14-6-8-16(9-7-14)18-21-12-13-22-18/h1-11H,12-13H2,(H,21,22) |
InChI Key |
ZLTFXDQUFZSTKV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Other CAS RN |
160522-98-5 |
synonyms |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenyl-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



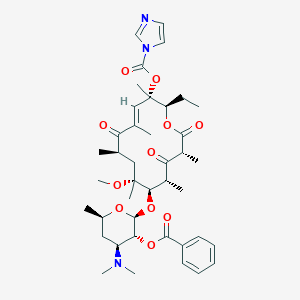
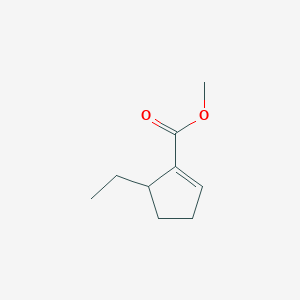
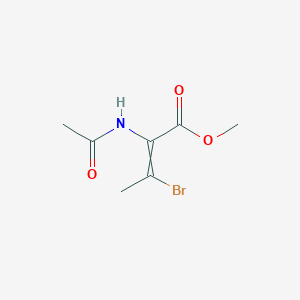
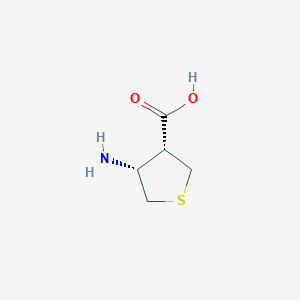
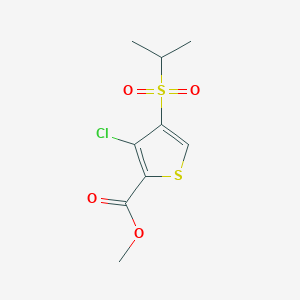
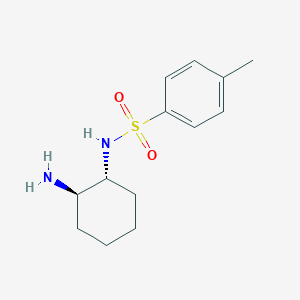
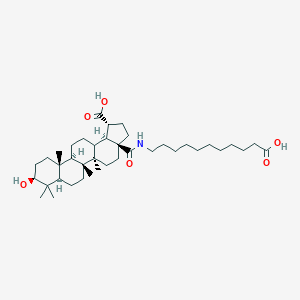
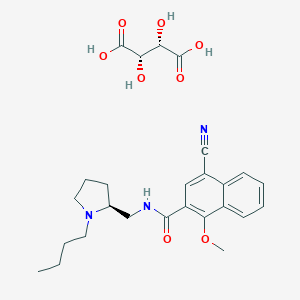

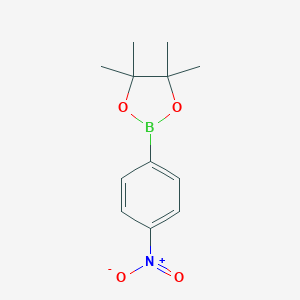
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
